molecular formula C18H18ClF3N4O B1406685 Chloro-acetic acid N'-[1-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylidene]-N-methyl-hydrazide CAS No. 1311283-93-8

Chloro-acetic acid N'-[1-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylidene]-N-methyl-hydrazide

Cat. No. B1406685
CAS RN: 1311283-93-8
M. Wt: 398.8 g/mol
InChI Key: QEMVFQYYFBGKJJ-FOKLQQMPSA-N
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Description

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in the molecule. For example, the chloro-acetic acid moiety could potentially undergo substitution reactions, and the hydrazide group could be involved in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all contribute to properties like solubility, melting point, and reactivity .

Scientific Research Applications

Novel Compound Synthesis

Research has led to the synthesis of novel pyridine and fused pyridine derivatives, including Chloro-acetic acid N'-[1-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylidene]-N-methyl-hydrazide, demonstrating potential applications in various biological activities. For instance, Flefel et al. (2018) have prepared a series of new pyridine derivatives starting from a related hydrazine compound treated with different reagents, including chloroacetic acid, resulting in compounds with antimicrobial and antioxidant activity Molecules : A Journal of Synthetic Chemistry and Natural Product Chemistry.

Structural and Configurational Studies

Studies involving quantum chemical calculations and theoretical assessments have been conducted to understand the effects and configurations of related chloro-acetic acid hydrazide derivatives. Demir et al. (2017) have explored the structure and configurational aspects of these compounds through X-ray, NMR, and theoretical calculations, providing insights into their chemical behavior and potential applications Crystallography Reports.

Biological Activities

The antianxiety and antimicrobial activities of pyridine derivatives synthesized from chloro-6-hydrazino-isonicotinic acid hydrazide have been evaluated, showcasing the therapeutic potential of these compounds. Amr et al. (2008) demonstrated that some of these compounds exhibit good antianxiety activity, comparable to diazepam, indicating the relevance of this chemical structure in developing therapeutic agents Monatshefte für Chemie - Chemical Monthly.

Antimicrobial and Antimycobacterial Activity

Research into nicotinic acid hydrazide derivatives has shown significant antimicrobial and antimycobacterial properties. By modifying the chemical structure, researchers have been able to synthesize compounds that show activity against various microbial strains, highlighting the potential of chloro-acetic acid derivatives in addressing infectious diseases Journal of Electrochemical Science and Engineering.

properties

IUPAC Name

2-chloro-N-[(E)-[4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]methylideneamino]-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClF3N4O/c1-25(2)16-9-14(18(20,21)22)8-15(24-16)13-6-4-12(5-7-13)11-23-26(3)17(27)10-19/h4-9,11H,10H2,1-3H3/b23-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEMVFQYYFBGKJJ-FOKLQQMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC(=N1)C2=CC=C(C=C2)C=NN(C)C(=O)CCl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC(=CC(=N1)C2=CC=C(C=C2)/C=N/N(C)C(=O)CCl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClF3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chloro-acetic acid N'-[1-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylidene]-N-methyl-hydrazide
Reactant of Route 2
Reactant of Route 2
Chloro-acetic acid N'-[1-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylidene]-N-methyl-hydrazide
Reactant of Route 3
Reactant of Route 3
Chloro-acetic acid N'-[1-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylidene]-N-methyl-hydrazide
Reactant of Route 4
Reactant of Route 4
Chloro-acetic acid N'-[1-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylidene]-N-methyl-hydrazide
Reactant of Route 5
Chloro-acetic acid N'-[1-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylidene]-N-methyl-hydrazide
Reactant of Route 6
Chloro-acetic acid N'-[1-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylidene]-N-methyl-hydrazide

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